molecular formula C17H16BrNO4 B4989334 ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate

ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate

Cat. No. B4989334
M. Wt: 378.2 g/mol
InChI Key: WBWIEQLRFLVVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate, also known as EBA, is a synthetic compound that has been widely used in scientific research. It is a member of the benzoate ester family and is commonly used as a biochemical reagent in laboratory experiments. EBA has been found to have a range of biological effects, making it a useful tool for studying various physiological processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate can reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate has also been shown to have an inhibitory effect on the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate in laboratory experiments is its relatively simple synthesis method. ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate is also relatively stable and can be stored for extended periods of time. However, one limitation of using ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate is its potential toxicity. It is important to use caution when handling ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate and to follow proper safety protocols.

Future Directions

There are several future directions for research involving ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate. One area of interest is the development of ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate-based therapeutics for the treatment of inflammatory diseases. Another area of interest is the study of the molecular mechanisms underlying the biological effects of ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate. Additionally, the development of new synthesis methods for ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate could lead to the discovery of new compounds with similar biological properties.

Synthesis Methods

The synthesis of ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate involves the reaction of 2-bromophenol with ethyl 2-amino benzoate in the presence of acetic anhydride. The resulting compound is then treated with sodium hydroxide to form the final product, ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate. The synthesis of ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate has been used extensively in scientific research as a biochemical reagent. It has been found to have a range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate has also been shown to have an inhibitory effect on the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 2-[[2-(2-bromophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-22-17(21)12-7-3-5-9-14(12)19-16(20)11-23-15-10-6-4-8-13(15)18/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWIEQLRFLVVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate

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